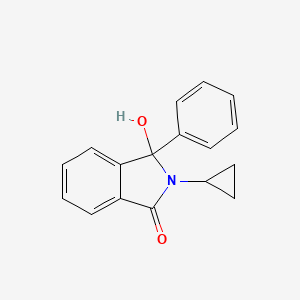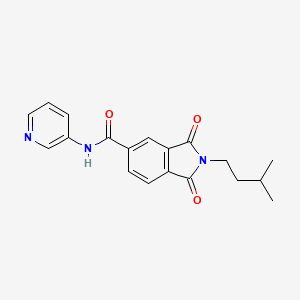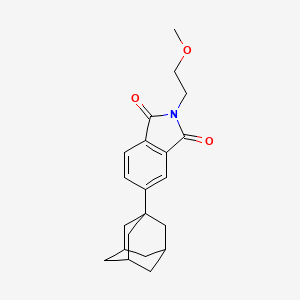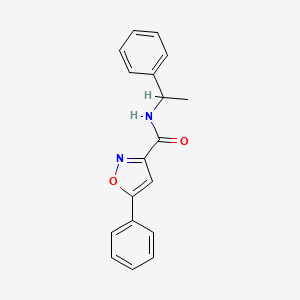
2-cyclopropyl-3-hydroxy-3-phenyl-1-isoindolinone
説明
2-cyclopropyl-3-hydroxy-3-phenyl-1-isoindolinone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CPI-613, and it has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of CPI-613 involves targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for producing energy in cells. CPI-613 disrupts the TCA cycle, leading to decreased energy production and eventual cell death in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been found to have several biochemical and physiological effects, including inhibition of the TCA cycle, alteration of cellular metabolism, and induction of cell death in cancer cells. Additionally, CPI-613 has been found to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of using CPI-613 in lab experiments is its unique mechanism of action, which allows for targeted inhibition of cancer cells. Additionally, CPI-613 has been found to have minimal toxicity in healthy cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using CPI-613 in lab experiments is its limited availability, which can make it difficult to conduct large-scale studies.
将来の方向性
There are several potential future directions for research on CPI-613, including investigating its potential applications in other areas of cancer treatment, such as immunotherapy and targeted therapy. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its effects on cellular metabolism. Finally, research is needed to develop more efficient methods of synthesizing CPI-613 to increase its availability for scientific research.
科学的研究の応用
CPI-613 has been found to have potential applications in several areas of scientific research, including cancer treatment and metabolism research. This compound has been shown to target the mitochondria of cancer cells, leading to cell death and inhibition of tumor growth. Additionally, CPI-613 has been found to alter the metabolism of cancer cells, leading to increased sensitivity to chemotherapy drugs.
特性
IUPAC Name |
2-cyclopropyl-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-14-8-4-5-9-15(14)17(20,18(16)13-10-11-13)12-6-2-1-3-7-12/h1-9,13,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWGGOFDXCAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Cyclopropyl-3-hydroxy-3-phenyl-1-isoindolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![5-(2-furyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186775.png)
![3-(allyloxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186777.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4186781.png)
![N-(2-fluorophenyl)-3-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4186799.png)
![3-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4186809.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4186813.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)


![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-2-pyridinamine](/img/structure/B4186845.png)
